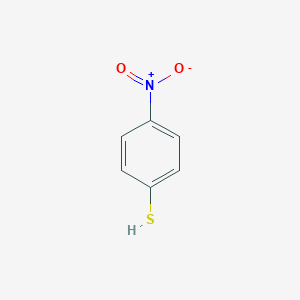

4-Nitrothiophenol

Overview

Description

4-Nitrothiophenol (4-NTP) is a thiophenol derivative with a nitro (-NO₂) group at the para position of the benzene ring and a thiol (-SH) group that enables covalent bonding to noble metals like gold and silver. This molecule is widely utilized as a probe in surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) due to its large Raman scattering cross-section (6 × 10⁻²⁶ cm²/molecule at 650 nm) and resonance properties in the visible spectrum . Its optical transitions at 1.68 eV (736 nm) and 1.93 eV (643 nm) enhance Raman signals, making it a critical tool in plasmonic catalysis, bioanalytical sensing, and nanoscale chemical imaging .

Preparation Methods

Classical Sulfidation of Nitrohalobenzenes

The foundational method for synthesizing 4-nitrothiophenol involves the sulfidation of 4-nitrochlorobenzene (4-NCB). This reaction exploits the nucleophilic displacement of chlorine by a sulfur-based nucleophile, typically sodium sulfide () or hydrogen sulfide () . The general reaction proceeds as follows:

Reaction Mechanism and Conditions

The reaction occurs under inert atmospheres to prevent oxidation of the thiol product. In early implementations, direct treatment of 4-NCB with sodium sulfide in polar aprotic solvents like dimethylformamide (DMF) at ambient temperatures yielded 4-NTP. However, this method suffered from moderate yields due to competing hydrolysis and polysulfide formation. To mitigate this, subsequent modifications introduced controlled polysulfide intermediates. By adjusting the stoichiometry of sodium sulfide and reaction time, researchers achieved higher selectivity for the monosulfide product .

Limitations and Optimizations

A critical challenge in this method is the handling of sodium sulfide, which is hygroscopic and prone to oxidation. Furthermore, residual polysulfides necessitate additional purification steps. Modern adaptations employ anhydrous DMF and rigorous argon purging to enhance yield and purity. Despite these improvements, the method remains less favored for large-scale production due to solvent costs and waste generation.

Two-Step Nucleophilic Aromatic Substitution

A refined approach, detailed in recent literature, utilizes 4-fluoronitrobenzene (4-FNB) as the starting material . This two-step protocol enhances yield and reduces side reactions through sequential substitution and reduction.

Step 1: Thiolation with Sodium Sulfide

In the first stage, 4-FNB reacts with sodium sulfide in DMF under argon at 20°C for 1 hour:

The fluoride leaving group’s superior nucleofugality compared to chloride accelerates the substitution, achieving a 75% yield . The reaction mixture is quenched with sodium hydroxide, and the aqueous layer is acidified to protonate the thiol. Extraction with dichloromethane followed by drying and concentration yields crude 4-NTP.

Step 2: Zinc-Mediated Reduction

The second stage addresses potential nitro group reduction, a common side reaction. Crude 4-NTP is treated with zinc dust in 10% hydrochloric acid at 0–5°C. This step selectively reduces any disulfide byproducts without affecting the nitro group:

After 1 hour, ethyl acetate extraction isolates purified 4-NTP, which is washed, dried, and concentrated. This method’s key advantage lies in its dual-phase workup, which minimizes over-reduction and enhances product stability .

Polysulfide Intermediate Strategy

To address inefficiencies in direct sulfidation, researchers developed a polysulfide-mediated pathway. This method intentionally generates sodium polysulfide () in situ, which reacts with 4-NCB to form 4-NTP .

Synthesis of Polysulfide Reagents

Polysulfides are prepared by heating elemental sulfur with sodium sulfide:

2\text{S} + (x-1)\text{S} \rightarrow \text{Na}2\text{S}_x

Reaction Dynamics

When 4-NCB is introduced to polysulfide solutions, the ions act as nucleophiles, displacing chloride. The polysulfide chain length () critically influences reaction rate and selectivity. Shorter chains () favor monosulfide formation, while longer chains increase disulfide byproducts. Optimal results are achieved with at 60–80°C, yielding 4-NTP in ~70% purity before acid workup .

Advantages Over Classical Methods

This approach reduces hydrolysis side reactions and improves scalability. However, it requires precise control of sulfur stoichiometry and reaction temperature, complicating industrial adoption.

Industrial-Scale Production Considerations

Commercial synthesis of 4-NTP prioritizes cost efficiency and minimal waste. Technical-grade 4-NTP (80% purity) is available from suppliers like Sigma-Aldrich, reflecting industrial tolerance for minor impurities . Key considerations include:

Solvent Selection

DMF remains prevalent due to its high polarity and ability to dissolve both organic and inorganic reagents. However, its toxicity drives research into alternatives like dimethyl sulfoxide (DMSO) or ionic liquids.

Waste Management

Zinc and hydrochloric acid byproducts necessitate neutralization and metal recovery systems. Closed-loop processes for DMF recycling are increasingly adopted to reduce environmental impact.

Comparative Analysis of Methods

| Parameter | Classical Sulfidation | Two-Step Substitution | Polysulfide Method |

|---|---|---|---|

| Starting Material | 4-Nitrochlorobenzene | 4-Fluoronitrobenzene | 4-Nitrochlorobenzene |

| Yield | 50–60% | 75% | 60–70% |

| Reaction Time | 2–4 hours | 1 hour (Step 1) | 3–5 hours |

| Byproducts | Polysulfides, Disulfides | Disulfides | Polysulfides |

| Scalability | Moderate | High | Low |

| Cost | Low | Moderate | Moderate |

The two-step method offers the highest yield and scalability, making it preferable for laboratory and pilot-scale production. Conversely, the polysulfide approach suits small-batch synthesis where reagent costs are secondary to purity.

Chemical Reactions Analysis

Dimerization Reaction

One of the most significant reactions involving 4-nitrothiophenol is its dimerization to form 4,4′-dimercaptoazobenzene (DMAB). This reaction can be catalyzed by plasmonic nanoparticles, particularly gold or silver nanoparticles, which enhance the reaction through localized heating and electron transfer mechanisms.

-

Reaction Mechanism : The dimerization typically involves the following steps:

-

Electron Transfer : Low-energy electrons are transferred from the nanoparticle to the adsorbed this compound molecules.

-

Formation of Anionic States : This electron transfer can lead to the formation of transient anionic states, which are crucial intermediates in the reaction pathway.

-

Dimer Formation : The final step involves the coupling of two thiophenol radicals to produce DMAB.

-

Reduction Pathways

The reduction of this compound can yield different products depending on the reaction conditions:

-

Products :

-

4,4′-Dimercaptoazobenzene (DMAB) : Formed under specific conditions favoring dimerization.

-

4-Aminothiophenol (ATP) : Complete reduction can occur under more reducing conditions, leading to the formation of ATP.

-

-

Factors Influencing Reduction :

-

Temperature : Higher temperatures generally increase reaction rates due to enhanced kinetic energy.

-

Chemical Environment : The presence of oxygen, halides, and pH levels can significantly influence the reaction pathways and product distribution.

-

Side Reactions

In addition to the primary reactions, side reactions may occur:

-

Dissociative Reactions : These involve the cleavage of functional groups from the nitro compound under certain conditions.

-

Thermal Cleavage : Prolonged exposure to heat or light can lead to degradation products, including bare thiophenol.

Kinetics and Mechanistic Studies

Recent studies have focused on understanding the kinetics and mechanisms behind these reactions:

-

Plasmon-mediated reactions have been shown to be highly temperature-dependent. For instance, Raman thermometry has indicated that molecular temperatures during reactions can exceed those of surrounding environments, suggesting localized heating at "hot spots" on nanoparticle surfaces .

Electron-Molecular Beam Studies

Research utilizing crossed electron-molecular beam techniques has provided insights into electron attachment pathways for isolated this compound:

Scientific Research Applications

Electrochemical Applications

4-NTP is notable for its strong Raman activity and electrochemical properties. It has been utilized as a model system to study surface-enhanced Raman spectroscopy (SERS) effects and in electrocatalysis.

SERS and Electrocatalysis

- Mechanism : At mildly cathodic potentials, 4-NTP undergoes a six-electron proton-coupled reduction to form 4-aminothiophenol (4-ATP). This transformation can be monitored using cyclic voltammetry and Raman spectroscopy, providing insights into electron-transfer reactions in organic molecules .

- Experimental Setup : An experiment utilizing hyphenated electrochemical-Raman (EC-Raman) techniques demonstrated the reduction process of 4-NTP on an electrochemically roughened gold substrate. The transformation was tracked by observing shifts in Raman spectral peaks corresponding to different vibrational modes .

| Compound | Raman Shift (cm) | Vibration Mode |

|---|---|---|

| 4-NTP | 1078 | C-H bending |

| 1105 | C-H bending | |

| 1337 | NO stretching | |

| 1572 | C-C stretching | |

| 4-ATP | 1078 | C-H bending |

| 1578 | C-C stretching |

Biochemical Applications

4-NTP has been employed in biochemical assays due to its reactivity and sensitivity.

Thiaminase Activity Assay

- Methodology : A colorimetric assay using 4-NTP measures thiaminase activity in fish species. The assay is based on the disappearance of absorbance at 411 nm, where 4-NTP acts as a nucleophile. This method has shown significantly higher sensitivity compared to traditional radiometric assays, allowing for better detection of enzyme activity .

- Findings : The assay demonstrated a strong correlation between thiaminase activity and the concentration of 4-NTP, indicating its effectiveness as a co-substrate in enzymatic reactions .

Material Science Applications

In material science, 4-NTP serves as a precursor in the synthesis of various compounds.

Synthesis of Fluorescent Probes

- Application : It has been used to synthesize dual-emission fluorescent probes for differential sensing of biomolecules like glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) .

- Significance : These probes are valuable in biological imaging and diagnostics due to their ability to selectively detect specific biomolecules.

Copper-Catalyzed Reactions

- Reactions : 4-NTP is utilized in copper-catalyzed C-S coupling reactions to synthesize diaryl thioethers, which have applications in pharmaceuticals and agrochemicals .

Photocatalytic Applications

Recent studies have explored the photocatalytic properties of 4-NTP when exposed to plasmonic metal surfaces.

Hot Electron Generation

- Mechanism : Hot electrons generated from plasmon decay can reduce 4-NTP to 4-ATP without the need for additional reducing agents like sodium borohydride. This reaction can be monitored via SERS techniques, providing insights into the molecular mechanisms involved .

Dimerization Reactions

A significant study highlighted the dimerization of 4-NTP into 4,4′-dimercaptoazobenzene (DMAB) under plasmonic heating conditions, showcasing its potential in plasmon-driven reactions . This reaction exemplifies how 4-NTP can serve as a model compound for studying complex chemical processes facilitated by nanotechnology.

Mechanism of Action

The mechanism of action of 4-nitrothiophenol involves its ability to bind covalently to noble metals, which enhances its Raman scattering properties. This makes it an effective probe molecule in SERS and TERS experiments. The nitro group can undergo reduction or oxidation reactions, which are often monitored using Raman spectroscopy to study the molecular changes and reaction pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- 4-NTP vs. 4-ATP: The nitro group in 4-NTP provides strong electron-withdrawing effects, enhancing its adsorption on metal surfaces compared to the electron-donating amino group in 4-ATP. 4-NTP is catalytically reduced to 4-ATP in plasmon-driven reactions, a process monitored via SERS .

- 4-NTP vs. 4-MBA: While both are thiolated SERS probes, 4-MBA lacks intrinsic resonance in the visible range, relying solely on plasmonic enhancement. 4-NTP’s resonance-driven Raman cross-section is ~10× higher than non-resonant molecules like 4-MBA .

- 4-NTP vs. 4-Nitrodiphenyl Sulfide : The latter contains a sulfide (-S-) bridge instead of a thiol, reducing metal-binding affinity and altering catalytic applications .

Raman and Catalytic Performance

Catalytic Specificity :

- 4-NTP’s nitro group facilitates plasmon-driven reduction to 4-ATP, a reaction leveraged in real-time SERS monitoring using Ag@AgCl catalysts .

- In contrast, 4-ATP’s amino group enables photodimerization to 4,4′-dimercaptoazobenzene (DMAB), a reaction absent in 4-NTP .

Stability and Sample Preparation

- Covalent bonding to Au shifts transition energies minimally compared to solution-phase degradation .

Biological Activity

4-Nitrothiophenol (4-NTP) is an aromatic compound with significant biological activity, particularly noted for its role in enzymatic reactions and as a substrate in various biochemical assays. This article provides an overview of its biological activities, including its use in thiaminase assays, plasmon-catalyzed reactions, and potential applications in nanotechnology and medicine.

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H5NO2S

- Molecular Weight: 157.18 g/mol

- CAS Number: 1849-36-1

1. Thiaminase Activity Assays

One of the primary applications of 4-NTP is in the measurement of thiaminase activity, an enzyme that catalyzes the breakdown of thiamine (vitamin B1). Thiaminase-induced deficiencies can lead to severe neurological and reproductive issues in various species, including fish and livestock.

Table 1: Thiaminase Activity Measurement Using 4-NTP

| Sample Type | Thiaminase Activity (μmol/g/min) | Method Used |

|---|---|---|

| Alewife | 0.85 | Colorimetric Assay |

| Rainbow Smelt | 0.87 | Colorimetric Assay |

| Slimy Sculpin | 0.82 | Colorimetric Assay |

The colorimetric assay using 4-NTP has shown to be significantly more sensitive than traditional radiometric methods, indicating a higher reactivity with thiaminase I enzymes . The assay measures the decrease in absorbance at 411 nm as thiamine is inactivated by thiaminase, allowing for rapid screening of samples from various biological sources .

2. Plasmon-Catalyzed Reactions

4-NTP has also been studied for its role in plasmon-catalyzed reactions, particularly in the dimerization process to form 4,4′-dimercaptoazobenzene (DMAB). Research indicates that this reaction is significantly enhanced by plasmonic nanoparticles due to localized heating effects generated during light absorption.

Key Findings:

- The reaction rate is influenced by microscopic photoheating, which plays a dominant role compared to dark heating .

- This process demonstrates the potential for using plasmonic materials in catalysis and nanotechnology applications.

3. Nanotechnology and Biomedical Applications

Recent studies have explored the use of 4-NTP in conjunction with nanoparticles for therapeutic applications. For instance, magnesium nanoparticles combined with sodium borohydride have been utilized to reduce 4-NTP effectively, showcasing their catalytic properties . This method could pave the way for innovative treatments in hyperthermia therapy due to the biocompatibility and efficiency of magnesium nanoparticles.

Case Study: Thiaminase Activity in Aquatic Organisms

A study investigating thiaminase activity across various fish species demonstrated that those consuming high-thiaminase diets exhibited significant deficiencies. The use of the 4-NTP assay allowed researchers to quantify thiaminase levels accurately, leading to better understanding and management strategies for affected populations .

Case Study: Plasmonic Catalysis

In a recent investigation into plasmon-mediated reactions, researchers utilized 4-NTP to explore its catalytic efficiency under varying conditions. The findings highlighted that plasmonic nanoparticles could enhance multiple reaction steps simultaneously, suggesting new avenues for photocatalytic applications in organic synthesis .

Q & A

Basic Research Questions

Q. What are the primary applications of 4-NTP in surface-enhanced Raman spectroscopy (SERS)?

4-NTP is widely used as a Raman reporter due to its strong SERS activity and reversible redox behavior. It serves as a substrate in catalytic studies, where its reduction to 4-aminothiophenol (4-ATP) generates distinct spectral shifts (1573 cm⁻¹ for 4-NTP and 1591 cm⁻¹ for 4-ATP). These shifts enable ratiometric SERS quantification in assays, such as nanozyme-linked immunosorbent assays (NELISA) for detecting allergenic proteins . Additionally, 4-NTP is employed to study plasmon-driven catalytic reactions on noble metal nanoparticles (e.g., Au, Ag), where its conversion to intermediates like 4,4’-dimercaptoazobenzene (DMAB) is monitored in situ .

Q. How is 4-NTP synthesized, and what purification methods ensure its stability?

4-NTP is typically synthesized via nitration of thiophenol derivatives or purchased as a commercial reagent (CAS 1849-36-1). Purification involves recrystallization or chromatography to remove byproducts like 2-nitrothiophenol. Stability is maintained by storing the compound in inert atmospheres (e.g., argon) at low temperatures (−20°C) to prevent oxidation of the thiol group. Polymeric encapsulation (e.g., using micelles or polyelectrolytes) can further enhance stability during nanoparticle functionalization .

Q. What safety protocols are essential for handling 4-NTP in laboratory settings?

4-NTP is toxic and requires handling under fume hoods with personal protective equipment (PPE), including nitrile gloves and lab coats. Its safety data sheet (SDS) highlights risks of skin irritation and respiratory toxicity. Spills should be neutralized with 5% sodium bicarbonate and disposed of via hazardous waste channels. Long-term storage in sealed amber vials under desiccant is recommended to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying 4-NTP reduction in catalytic systems?

The reduction of 4-NTP to 4-ATP (via NaBH₄ or electrochemical methods) depends on:

- pH : Alkaline conditions (pH 9–11) favor the reaction by stabilizing borohydride ions.

- Nanoparticle morphology : Au nanostars or concave cuboctahedra enhance SERS signals due to localized surface plasmon resonance (LSPR) effects .

- Substrate concentration : Excess 4-NTP (≥1 mM) avoids signal saturation and enables real-time monitoring of intermediate DMAB formation .

Electrochemical Raman (EC-Raman) setups with Au electrodes and −0.4 V to −0.8 V vs. Ag/AgCl are optimal for tracking redox dynamics .

Q. How do conflicting mechanisms for 4-NTP reduction reconcile in literature?

Two pathways are reported:

- Direct six-electron reduction : 4-NTP → 4-ATP without intermediates, observed in electrochemical studies .

- DMAB-mediated pathway : 4-NTP → trans-DMAB → 4-ATP, detected in plasmon-driven catalysis on Au/Ag nanoparticles .

The discrepancy arises from reaction environments: Electrochemical systems favor direct reduction, while plasmonic heating in nanoparticle systems promotes DMAB formation. Researchers should validate mechanisms using coupled techniques like EC-Raman or isotope labeling .

Q. What methodologies resolve data inconsistencies in SERS-based quantification of 4-NTP?

Ratiometric SERS (e.g., I₁₅₉₁/I₁₅₇₃) minimizes signal variability caused by nanoparticle aggregation or laser fluctuations . For single-molecule studies, time-resolved SERS imaging with Au nanotriangles or tip-enhanced Raman spectroscopy (TERS) isolates 4-NTP signals from background noise . Calibration curves using internal standards (e.g., 1,4-benzenedithiol) improve accuracy in complex matrices .

Q. How can 4-NTP be integrated into CRISPR/Cas-based biosensing platforms?

4-NTP serves as a Raman reporter in liposome-encapsulated CRISPR/Cas12a systems. Upon target DNA detection, Cas12a cleaves single-stranded DNA linkers, releasing 4-NTP-loaded AuNPs. Surfactants like Tween 20 disrupt liposomes, triggering SERS signal amplification. This approach achieves attomolar sensitivity for nucleic acid detection .

Properties

IUPAC Name |

4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBVSRMHOPMXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075145 | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1849-36-1 | |

| Record name | 4-Nitrobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.